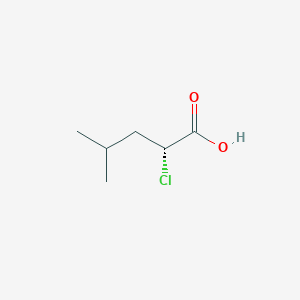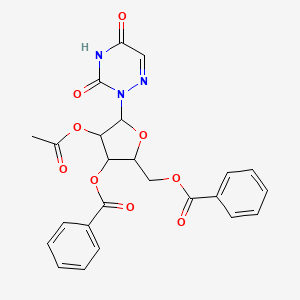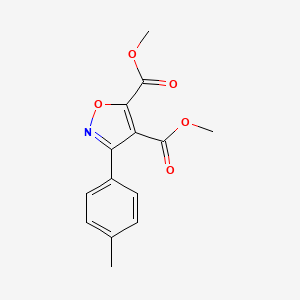
N-palmitoyl-tyrosine phosphoric acid (ammonium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) is a synthetic compound that has garnered interest in various scientific fields due to its unique properties. It is a derivative of tyrosine, an amino acid, and is modified with a palmitoyl group and a phosphoric acid group. This compound is known for its role as a lysophosphatidic acid (LPA) receptor modulator, which can act as either an agonist or antagonist depending on the cellular context .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-palmitoyl-tyrosine phosphoric acid (ammonium salt) typically involves the following steps:
N-acylation: Tyrosine is acylated with palmitoyl chloride in the presence of a base to form N-palmitoyl-tyrosine.
Phosphitylation: The N-palmitoyl-tyrosine is then reacted with N,N-diisopropyl dibenzyl phosphoramidite to introduce the phosphoric acid group.
Oxidation: The phosphoramidite is oxidized to the corresponding phosphate triester.
Debenzylation: The benzyl protecting groups are removed to yield N-palmitoyl-tyrosine phosphoric acid.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .
Análisis De Reacciones Químicas
Types of Reactions
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the phosphoric acid group.
Reduction: Reduction reactions can modify the palmitoyl group or the phosphoric acid group.
Substitution: The compound can participate in substitution reactions, particularly at the phosphoric acid group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different phosphoric acid derivatives, while substitution can introduce various functional groups to the molecule .
Aplicaciones Científicas De Investigación
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) has several scientific research applications:
Chemistry: It is used as a model compound to study lipid interactions and membrane dynamics.
Biology: The compound is studied for its role in modulating LPA receptors, which are involved in various cellular processes such as cell proliferation, migration, and survival.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in diseases where LPA signaling is implicated, such as cancer and fibrosis.
Industry: It is used in the development of novel lipid-based drug delivery systems and as a component in biochemical assays .
Mecanismo De Acción
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) exerts its effects primarily through modulation of LPA receptors. These receptors are G-protein coupled receptors that mediate various cellular responses. The compound can act as an agonist or antagonist, depending on the receptor subtype and cellular context. It influences pathways involved in cell proliferation, migration, and survival by modulating intracellular calcium levels and activating downstream signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
N-palmitoyl-serine phosphoric acid: Another LPA receptor modulator with similar properties.
Lysophosphatidic acid (LPA): The natural ligand for LPA receptors, involved in various physiological processes.
Phosphatidic acid: A precursor in the biosynthesis of many lipids and also acts as a signaling molecule .
Uniqueness
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) is unique due to its specific structure, which allows it to modulate LPA receptors in a distinct manner compared to other similar compounds. Its ability to act as both an agonist and antagonist provides versatility in research applications .
Propiedades
Fórmula molecular |
C25H45N2O7P |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
azanium;2-(hexadecanoylamino)-3-(4-phosphonooxyphenyl)propanoate |
InChI |
InChI=1S/C25H42NO7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(27)26-23(25(28)29)20-21-16-18-22(19-17-21)33-34(30,31)32;/h16-19,23H,2-15,20H2,1H3,(H,26,27)(H,28,29)(H2,30,31,32);1H3 |
Clave InChI |
UZKHSMRJEHXEHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride](/img/structure/B12096118.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)












